3-(Trifluoromethoxy)-alpha-(trifluoromethyl)benzyl Alcohol 3-(Trifluoromethoxy)-alpha-(trifluoromethyl)benzyl Alcohol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15740121
InChI: InChI=1S/C9H6F6O2/c10-8(11,12)7(16)5-2-1-3-6(4-5)17-9(13,14)15/h1-4,7,16H
SMILES:
Molecular Formula: C9H6F6O2
Molecular Weight: 260.13 g/mol

3-(Trifluoromethoxy)-alpha-(trifluoromethyl)benzyl Alcohol

CAS No.:

Cat. No.: VC15740121

Molecular Formula: C9H6F6O2

Molecular Weight: 260.13 g/mol

* For research use only. Not for human or veterinary use.

3-(Trifluoromethoxy)-alpha-(trifluoromethyl)benzyl Alcohol -

Specification

Molecular Formula C9H6F6O2
Molecular Weight 260.13 g/mol
IUPAC Name 2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethanol
Standard InChI InChI=1S/C9H6F6O2/c10-8(11,12)7(16)5-2-1-3-6(4-5)17-9(13,14)15/h1-4,7,16H
Standard InChI Key SQVSLQMVQFMSSN-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)OC(F)(F)F)C(C(F)(F)F)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethanol, reflects its two distinct fluorinated groups:

  • A trifluoromethyl (-CF₃) group at the benzylic carbon adjacent to the hydroxyl group.

  • A trifluoromethoxy (-OCF₃) group at the para position of the aromatic ring.

This dual substitution pattern creates a highly electron-deficient aromatic system, as evidenced by computational studies showing reduced electron density at the benzylic position compared to non-fluorinated analogs.

Physical Properties

PropertyValue
Molecular Weight260.13 g/mol
Boiling PointNot reported
Water SolubilityLow (estimated <1 g/L)
LogP (Partition Coefficient)~3.2 (predicted)

The compound’s low water solubility and high lipophilicity (LogP ~3.2) stem from its fluorine-rich structure, making it suitable for organic-phase reactions and lipid membrane penetration in biological systems.

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 3-(Trifluoromethoxy)-alpha-(trifluoromethyl)benzyl Alcohol typically involves sequential trifluoromethylation steps:

  • Trifluoromethoxy Introduction:

    • Starting from 3-hydroxybenzyl alcohol, the trifluoromethoxy group is installed via Cu-mediated coupling with trifluoromethyl iodide (CF₃I) under basic conditions .

    • Alternative methods employ AgF/CF₃SO₂Cl systems for direct O-trifluoromethylation .

  • Benzylic Trifluoromethylation:

    • The alpha-trifluoromethyl group is introduced through radical-mediated pathways using Langlois’ reagent (CF₃SO₂Na) and tert-butyl hydroperoxide (TBHP) .

    • Yields for this step typically range from 45–65%, with optimization required to suppress side reactions such as over-fluorination.

Industrial-Scale Challenges

  • Purification Difficulties: The compound’s high lipophilicity complicates crystallization, necessitating chromatographic separation.

  • Enantiomeric Control: While the synthetic route produces a racemic mixture, resolution via chiral chromatography or enzymatic kinetic resolution remains costly at scale.

Reactivity and Chemical Transformations

Oxidation Behavior

Under mild oxidizing conditions (e.g., TEMPO/NaClO), the benzylic alcohol undergoes oxidation to form 3-(trifluoromethoxy)-alpha-(trifluoromethyl)acetophenone:
C9H6F6O2OxidantC9H4F6O2\text{C}_9\text{H}_6\text{F}_6\text{O}_2 \xrightarrow{\text{Oxidant}} \text{C}_9\text{H}_4\text{F}_6\text{O}_2
This ketone derivative serves as a key intermediate for further functionalization, including Grignard additions and reductive aminations.

Nucleophilic Substitution

The electron-deficient aromatic ring facilitates nucleophilic aromatic substitution (NAS) at the meta and para positions:

  • Reaction with amines (e.g., pyrrolidine) in DMF at 80°C yields amino-substituted derivatives (60–75% yield).

  • Halogenation using NBS (N-bromosuccinimide) selectively brominates the ring ortho to the -OCF₃ group.

Radical Coupling Reactions

Recent advances leverage the compound’s ability to participate in photoredox-catalyzed C–C bond formations:

  • Under blue LED irradiation with [Ir(ppy)₃] as a catalyst, cross-coupling with acrylates proceeds via a radical chain mechanism, achieving 55–70% yields .

Comparative Analysis with Structural Analogs

vs. (R)-(-)-alpha-(Trifluoromethyl)benzyl Alcohol

Property3-(Trifluoromethoxy)-alpha-(CF₃)benzyl Alcohol(R)-(-)-alpha-(CF₃)benzyl Alcohol
Molecular Weight260.13 g/mol176.14 g/mol
Fluorine Substituents-CF₃ and -OCF₃-CF₃ only
Aromatic ReactivityHigher electron deficiencyModerate electron deficiency
Biological ApplicationsAntimicrobial agentsChiral resolving agents

The additional -OCF₃ group in the target compound enhances its electron-withdrawing effects, making it more reactive in NAS compared to the mono-trifluoromethyl analog.

vs. 3,4,5-Trifluorobenzyl Alcohol

Property3-(Trifluoromethoxy)-alpha-(CF₃)benzyl Alcohol3,4,5-Trifluorobenzyl Alcohol
Water Solubility<1 g/L100 g/L
LogP~3.2~1.8
Synthetic UtilityCross-coupling reactionsSolubilizing agent

The trifluoromethoxy group drastically reduces water solubility compared to ring-fluorinated analogs, directing applications toward hydrophobic environments.

Biological and Industrial Applications

Pharmaceutical Intermediate

  • Antiviral Prodrugs: The compound’s lipophilicity enhances blood-brain barrier penetration, making it valuable in neuractive antiviral agents.

  • Kinase Inhibitors: Serves as a core structure in Bruton’s tyrosine kinase (BTK) inhibitors, with derivatives showing IC₅₀ values <10 nM in preclinical studies.

Agrochemical Development

  • Herbicidal Activity: Derivatives exhibit post-emergence herbicidal efficacy against Amaranthus retroflexus at 50 g/ha.

  • Insect Growth Regulators: Modifications at the benzylic position disrupt chitin synthesis in lepidopteran pests.

Materials Science

  • Fluoropolymer Additives: Incorporation into polymer backbones improves thermal stability (Tg increase by 40°C).

  • Liquid Crystals: The -OCF₃ group enhances dielectric anisotropy in nematic phases for display technologies.

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